![molecular formula C23H22N2O3S B2541006 N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034571-85-0](/img/structure/B2541006.png)

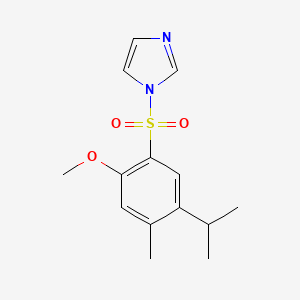

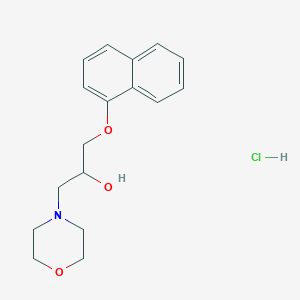

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyridylbenzo[b]thiophene-2-carboxamides, which are known for their prominent antiproliferative effects and potential as antitumor agents. These compounds have been studied for their ability to bind to DNA and their interactions with various biological targets, such as tubulin, which is implicated in mitotic impairment and microtubule formation disruption .

Synthesis Analysis

The synthesis of related compounds involves the preparation of cyano- and 2-imidazolinyl-substituted derivatives of pyridylbenzo[b]thiophene-2-carboxamides and benzo[b]thieno[2,3-c]naphthyridin-2-ones. These processes typically include cyclization reactions and the formation of amide bonds, as seen in the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds . Additionally, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involves a multi-step reaction sequence starting from commercial dibenzo[b,d]thiophene .

Molecular Structure Analysis

The molecular structure of these compounds can exhibit atropisomerism due to steric hindrance and restricted rotation of the carboxamide moiety. This phenomenon is observed in axially chiral N-benzylcarboxamide derivatives, where the chirality of atropisomers can significantly affect biological activity, such as NK1-receptor recognition .

Chemical Reactions Analysis

The chemical reactions of these compounds often involve interactions with biological targets. For instance, the derivatives can intercalate into DNA, bind within the DNA minor groove, or inhibit topoisomerase I, which is crucial for DNA replication and cell division . Moreover, some derivatives have shown anti-tubulin activity, disrupting microtubule formation, which is essential for cell division .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. For example, the presence of certain substituents can enhance antiproliferative effects and influence the mode of action, such as DNA binding or tubulin interaction . The atropisomerism mentioned earlier also plays a role in the physical properties, as it can lead to different conformations and stabilities of the compounds in solution . Additionally, the synthesis of novel thiophene derivatives from related compounds has been reported to yield substances with antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating a broad spectrum of pharmacological properties .

Scientific Research Applications

Biological Activities of Benzo[b]thiophene Derivatives

Antibacterial Agents : Some derivatives of benzo[b]thiophene have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. The antibacterial properties of these compounds are often assessed alongside their cytotoxic activities to ensure they are effective at non-toxic concentrations (Palkar et al., 2017).

Antimicrobial and Antifungal Activities : Some benzo[b]thiophene derivatives have been synthesized with significant antimicrobial and antifungal activities. These activities have been observed across various bacterial and fungal strains, indicating the potential for these compounds to serve as templates for new antimicrobial agents (Babu et al., 2013).

Antitubercular Properties : Novel derivatives containing the benzo[b]thiophene moiety have been designed and synthesized, showing potent in vitro activity against Mycobacterium tuberculosis. Such compounds offer a promising avenue for the development of new antitubercular therapies (Pulipati et al., 2016).

Synthetic Applications and Characterization

Heterocyclic Synthesis : Benzo[b]thiophene derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the versatility of these moieties in organic synthesis. These synthetic pathways often involve reactions with nitrogen nucleophiles to yield diverse heterocyclic structures (Mohareb et al., 2004).

Fluorescence and Biological Activities : Novel synthetic approaches have led to the creation of benzo[b]thiophene derivatives with remarkable fluorescence properties, in addition to their biological activities. These compounds have been evaluated for antimicrobial and antiviral activities, showcasing their multifunctional potential (Azzam et al., 2020).

properties

IUPAC Name |

N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-22(21-13-15-5-1-2-7-20(15)29-21)24-16-8-9-19-18(14-16)23(27)25-11-4-3-6-17(25)10-12-28-19/h1-2,5,7-9,13-14,17H,3-4,6,10-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIBYVIEBPAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

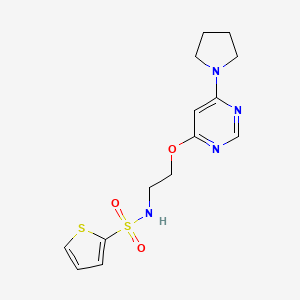

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)

![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)

![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

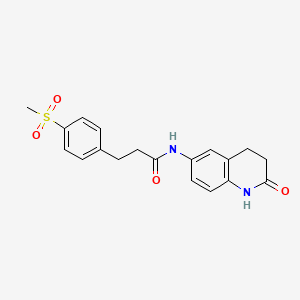

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)